molecular formula C15H20N4O2 B6163052 tert-butyl N-{4-[(4-amino-1H-pyrazol-1-yl)methyl]phenyl}carbamate CAS No. 2089649-83-0

tert-butyl N-{4-[(4-amino-1H-pyrazol-1-yl)methyl]phenyl}carbamate

Cat. No. B6163052
CAS RN: 2089649-83-0
M. Wt: 288.3
InChI Key:
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Description

Tert-butyl N-{4-[(4-amino-1H-pyrazol-1-yl)methyl]phenyl}carbamate (TBAPMC) is a compound that has been widely studied in recent years due to its unique structure and potential applications in both scientific research and medical applications. TBAPMC is a member of the pyrazole family of compounds, which are known for their ability to form strong hydrogen bonds and their ability to bind to certain proteins. TBAPMC has a wide range of uses in scientific research, including as a therapeutic agent, a reagent in organic synthesis, and as a tool for studying protein-protein interactions.

Scientific Research Applications

Tert-butyl N-{4-[(4-amino-1H-pyrazol-1-yl)methyl]phenyl}carbamate has a wide range of applications in scientific research. It has been used as a therapeutic agent to treat certain types of cancer, as a reagent in organic synthesis, and as a tool for studying protein-protein interactions. This compound has also been used in the study of enzyme kinetics and as a model compound for studying the structure and function of proteins.

Mechanism of Action

The mechanism of action of tert-butyl N-{4-[(4-amino-1H-pyrazol-1-yl)methyl]phenyl}carbamate is not yet fully understood, but it is believed to involve the formation of hydrogen bonds between the pyrazole ring and the target protein. This hydrogen bond formation leads to the formation of a stable complex between this compound and the target protein, which can then be used to study the structure and function of the protein.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of certain types of cancer cells, as well as to have anti-inflammatory and anti-oxidant effects. It has also been shown to have neuroprotective effects and to modulate the activity of certain enzymes.

Advantages and Limitations for Lab Experiments

The use of tert-butyl N-{4-[(4-amino-1H-pyrazol-1-yl)methyl]phenyl}carbamate in laboratory experiments has several advantages. It is relatively easy to synthesize, and it is a stable compound that can be stored for long periods of time. It is also relatively inexpensive compared to other compounds used in scientific research. However, it is important to note that this compound is not approved for use in humans, and its use in laboratory experiments should be done with caution.

Future Directions

There are a number of potential future directions for tert-butyl N-{4-[(4-amino-1H-pyrazol-1-yl)methyl]phenyl}carbamate research. One potential direction is to further investigate its mechanism of action and to develop new methods for synthesizing it. Another potential direction is to explore its potential applications in medical research, such as its use as a therapeutic agent for cancer or as a tool for studying protein-protein interactions. Finally, further research could be done to explore the biochemical and physiological effects of this compound and to develop new methods for using it in laboratory experiments.

Synthesis Methods

Tert-butyl N-{4-[(4-amino-1H-pyrazol-1-yl)methyl]phenyl}carbamate can be synthesized using a variety of methods, including a three-step synthesis process that involves the reaction of 4-amino-1H-pyrazole-1-carboxylic acid with tert-butyl isocyanide, followed by reaction with phenylmagnesium bromide, and finally with N-methyl-N-phenylcarbamate. This synthesis method is relatively simple and can be completed in a short amount of time.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-{4-[(4-amino-1H-pyrazol-1-yl)methyl]phenyl}carbamate involves the reaction of tert-butyl N-(4-formylphenyl)carbamate with 4-amino-1H-pyrazole in the presence of a reducing agent to form tert-butyl N-{4-[(4-amino-1H-pyrazol-1-yl)methyl]phenyl}carbamate.", "Starting Materials": [ "tert-butyl N-(4-formylphenyl)carbamate", "4-amino-1H-pyrazole", "Reducing agent" ], "Reaction": [ "Step 1: Dissolve tert-butyl N-(4-formylphenyl)carbamate and 4-amino-1H-pyrazole in a suitable solvent.", "Step 2: Add the reducing agent to the reaction mixture and stir at a suitable temperature for a suitable time.", "Step 3: Isolate the product by filtration or other suitable means and purify if necessary." ] }

CAS RN

2089649-83-0

Molecular Formula

C15H20N4O2

Molecular Weight

288.3

Purity

95

Origin of Product

United States

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